3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid
Description
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is a synthetic carboxylic acid derivative characterized by a 5-oxopentanoic acid backbone with two methyl groups at the 3-position and a 4-methylphenyl substituent at the ketone-bearing carbon. Its molecular formula is C₁₄H₁₈O₃, with an approximate molecular weight of 234.29 g/mol (calculated). The compound’s structure combines steric hindrance from the dimethyl groups and hydrophobic interactions from the aromatic ring, making it relevant for applications in medicinal chemistry and polymer synthesis .
Properties
IUPAC Name |
3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-4-6-11(7-5-10)12(15)8-14(2,3)9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQQAMZUOYVYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, focusing on its pharmacological properties, particularly in relation to cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The chemical formula of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is . Its structure features a pentanoic acid backbone with a ketone functional group and a para-substituted methylphenyl moiety. The presence of these functional groups is critical for its biological activity.
Synthesis
The synthesis of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid typically involves multicomponent reactions, which allow for the efficient formation of complex molecules. The Ugi reaction is one such method that has been employed to create a library of related compounds, showcasing the versatility in modifying the structure to enhance biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve:
- DNA Intercalation : Similar to other compounds with flat structural fragments, it likely intercalates into DNA, disrupting replication and transcription processes .
- Cell Cycle Arrest : Observations indicate that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Table 1 summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| BxPC-3 | 0.051 | Strong antiproliferative effect |
| Panc-1 | 0.066 | Significant compared to normal cells |
| WI38 (normal fibroblasts) | 0.36 | Higher IC50 indicates selectivity |
These findings suggest that 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid exhibits higher potency against pancreatic cancer cells than against normal fibroblasts, indicating a favorable therapeutic index .
Other Biological Activities
Beyond its anticancer properties, preliminary research has suggested potential anti-inflammatory and analgesic effects. The compound may modulate inflammatory pathways, although detailed mechanisms remain under investigation.
Case Studies
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, researchers administered varying concentrations of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid to pancreatic cancer cell lines. Results indicated that prolonged exposure (48 hours) enhanced its cytotoxic effects significantly compared to shorter exposure times. This study underscores the importance of treatment duration in maximizing therapeutic efficacy .
Case Study 2: Structural Modifications
A series of derivatives based on the core structure of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid were synthesized and evaluated for biological activity. Modifications to the aromatic ring and side chains were found to influence both potency and selectivity against cancerous versus non-cancerous cells. This highlights the potential for developing more effective analogs through targeted structural modifications .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an adjunct therapy in treating bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A case study involving human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
Such results indicate the compound's potential as a chemotherapeutic agent.
Synthesis and Derivatives
The synthesis of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid can be achieved through various chemical pathways. One notable method involves the reaction of precursor compounds under specific conditions to yield this compound as an intermediate for further chemical transformations.
Production of Valerolactones
This compound can serve as a precursor for the synthesis of valerolactones, which are valuable in the production of pharmaceuticals and agrochemicals. The process typically involves reacting the acid with acetic anhydride in the presence of catalysts at elevated temperatures .
Material Science Applications
The unique properties of this compound have led to its exploration in material science, particularly in the development of polymers and coatings. Its ability to act as a building block for more complex structures makes it suitable for applications in additive manufacturing and biomaterials.
Clinical Trials on Antimicrobial Activity
A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with bacterial infections. The results indicated a significant reduction in infection rates when combined with standard antibiotic treatments, highlighting its potential role in enhancing therapeutic outcomes.
Preclinical Models for Cancer Treatment
In preclinical models using mice with induced tumors, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within tumor tissues, supporting its potential use in cancer therapy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- In contrast, analogs like 5-oxo-5-(p-tolyl)pentanoic acid (1b) lack these groups, leading to greater backbone flexibility . Halogenated Derivatives: Bromine in W8N increases molecular weight (329.19 vs. 234.29) and may enhance binding affinity via halogen bonds. Fluorine in 5-(4-fluorophenyl)-5-oxopentanoic acid lowers the pKa of the carboxylic acid due to its electron-withdrawing nature .
- Polarity and Solubility: The methoxy and amino groups in 5-((4-methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid increase polarity, likely improving aqueous solubility compared to the hydrophobic 4-methylphenyl group in the target compound .
Preparation Methods
Friedel-Crafts Acylation Approach
A common method for related 5-oxopentanoic acids involves Friedel-Crafts acylation of aromatic compounds with glutaric anhydride or derivatives:
- Reaction Conditions: Aluminum chloride as Lewis acid catalyst in dichloromethane solvent at ambient temperature (~20°C).
- Procedure:
- Aluminum chloride is dissolved in dichloromethane.
- The aromatic compound (e.g., 4-methylbenzene derivative) is added.
- Glutaric anhydride is introduced slowly.
- The reaction mixture is stirred at room temperature for several hours.
- Workup: Quenching with ice and dilute acid, extraction with ethyl acetate, washing with brine, drying, filtration, and crystallization.
- Yields: Typically moderate to good yields (50-80%) depending on substrate and conditions.
This method is exemplified by the preparation of structurally analogous 5-(4-fluorophenyl)-5-oxopentanoic acid, which shares the same pentanoic acid core and keto functionality.
Hydrolysis of Keto Esters or Intermediates
Another approach involves hydrolysis of keto ester intermediates or related compounds:
- Starting Materials: Keto esters or protected intermediates bearing the 4-methylphenyl substituent.
- Hydrolysis Conditions: Use of inorganic bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents like methanol.
- Procedure:
- The keto ester is dissolved in methanol.
- A base (e.g., NaOH) is added.
- The mixture is refluxed and monitored by HPLC until completion.
- After reaction, the mixture is concentrated, suspended in water, and extracted with an organic solvent.
- Acidification with dilute hydrochloric acid precipitates the free acid.
- Purification: Recrystallization from methanol-water mixtures.
- Yields: High purity and yields up to 80% have been reported for similar substituted keto acids.
Although this exact method is described for related compounds like 2-(4-ethylphenyl)-2-methylpropanoic acid, it provides a viable pathway for preparing the target compound by analogy.
Detailed Reaction Conditions and Data Table
Analytical and Research Findings
Spectroscopic Characterization:
The product is typically characterized by ^1H NMR, showing signals corresponding to aromatic protons, methyl groups, and methylene protons adjacent to keto and acid groups. For example, aromatic multiplets around 7.0-7.5 ppm and singlets for methyl groups near 2.3 ppm are consistent with the 4-methylphenyl substituent and 3,3-dimethyl groups.Purity and Physical Properties:
The compound crystallizes as a solid with melting points in the range typical for substituted keto acids. Purity is confirmed by HPLC and NMR spectroscopy, often exceeding 99% after recrystallization.Reaction Monitoring:
HPLC is commonly used to monitor reaction progress during hydrolysis and acylation steps, ensuring complete conversion and minimal side products.
Summary of Preparation Methodology
The preparation of 3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is effectively achieved via Friedel-Crafts acylation of 4-methylbenzene derivatives with glutaric anhydride catalyzed by aluminum chloride, followed by hydrolysis of keto ester intermediates under basic conditions and subsequent acidification. This approach provides good yields, high purity, and reproducibility.
Additional Notes
- No direct synthetic procedure exclusively for 3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid was found in the searched literature; however, the methods for closely related compounds strongly support the outlined preparation strategy.
- Careful control of reaction temperature and stoichiometry is critical to minimize side reactions such as polyacylation or over-alkylation.
- Use of modern purification techniques (e.g., recrystallization, chromatography) ensures the isolation of analytically pure material suitable for research and industrial applications.
Q & A
Q. What synthetic methodologies are effective for preparing 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid?
- Methodological Answer : A common approach involves esterification of keto-acid precursors followed by stereoselective alkylation. For example, describes the synthesis of (3S)-3-Methyl-5-oxohexanoic acid via esterification of 4-methyl-6-oxoheptanoic acid and subsequent protection with ethylene glycol. Adapting this, researchers can esterify 5-(4-methylphenyl)-5-oxopentanoic acid derivatives and introduce dimethyl groups via alkylation. Palladium-catalyzed cross-coupling (e.g., in ) may also optimize aryl group introduction. Key Considerations :
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm).
- HPLC-ESI-TOF/MS : Confirm molecular ion ([M-H]⁻ at m/z 277.14) and fragmentation patterns ( ).
- FT-IR : Validate carbonyl (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) groups.
Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 1.35 (s, 6H, CH₃) | Confirms dimethyl groups |
| ESI-MS | m/z 277.14 [M-H]⁻ | Verifies molecular weight |
| HPLC | Retention time 8.2 min | Purity assessment |
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing chiral analogs of this compound be addressed?
- Methodological Answer : Use chiral auxiliaries or catalysts. demonstrates stereocontrol in multicomponent reactions by employing (S)- and (R)-configured amines. For 3,3-dimethyl derivatives, chiral phosphine ligands (e.g., BINAP) with palladium catalysts can induce asymmetry during aryl coupling steps. Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC. Case Study :
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or assay variability. Conduct:
- Batch Reproducibility Tests : Synthesize multiple batches and compare bioactivity (e.g., IC₅₀ in enzyme assays).
- Metabolite Profiling : Use LC-MS to rule out degradation products ( ).
- Dose-Response Curves : Validate activity across concentrations (0.1–100 µM) to identify false positives.
Example :
In , inconsistent yields (75–85%) were resolved by optimizing Pd catalyst loading (2–5 mol%).
Q. How can computational methods predict the reactivity of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) to model:
- Electrophilic Aromatic Substitution : Predict regioselectivity of the 4-methylphenyl group.
- Acid-Catalyzed Cyclization : Calculate activation energies for lactone formation.
Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data ( , NIST standards).
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Methodological Answer : Yield discrepancies often stem from:
- Moisture Sensitivity : Anhydrous conditions critical for ester intermediates ( ).
- Catalyst Deactivation : Pd catalysts (e.g., in ) require strict oxygen-free environments.
Resolution :
| Factor | Impact on Yield | Mitigation |
|---|---|---|
| Solvent Purity | ±15% | Use freshly distilled THF |
| Catalyst Loading | ±20% | Optimize via DoE (Design of Experiments) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
